Licam-C

Actinide Decorporation Plutonium Chelation In Vitro Binding Assay

Licam-C is a validated, high-purity ligand engineered for selective Pu(IV) decorporation. Unlike DTPA, it delivers a ~30-fold potency advantage for bone decorporation at 1 µmol/kg vs. 30 µmol/kg DTPA, achieves 100-fold greater efficiency stripping Pu from transferrin in vitro, and uniquely enables hepatic burden reduction plus fecal excretion pathway studies (~10% net Pu excretion via feces vs. <1% for DTPA). Essential for actinide biokinetics, hepatobiliary clearance, and next-generation chelator screening.

Molecular Formula C31H31N3O15
Molecular Weight 685.6 g/mol
CAS No. 75956-68-2
Cat. No. B1675243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicam-C
CAS75956-68-2
SynonymsLICAM-C
N,N',N''-tris (2,3-dihydroxy-4-carboxybenzoyl)-1,5,10-triazadecane
Molecular FormulaC31H31N3O15
Molecular Weight685.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)NCCCCN(CCCNC(=O)C2=C(C(=C(C=C2)C(=O)O)O)O)C(=O)C3=C(C(=C(C=C3)C(=O)O)O)O)O)O)C(=O)O
InChIInChI=1S/C31H31N3O15/c35-20-14(4-7-17(23(20)38)29(44)45)26(41)32-10-1-2-12-34(28(43)16-6-9-19(31(48)49)25(40)22(16)37)13-3-11-33-27(42)15-5-8-18(30(46)47)24(39)21(15)36/h4-9,35-40H,1-3,10-13H2,(H,32,41)(H,33,42)(H,44,45)(H,46,47)(H,48,49)
InChIKeyXPKJIQPHKHFKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Licam-C (CAS 75956-68-2): A Targeted Tetracatecholate Chelator for Actinide Decorporation Research


Licam-C (also designated 3,4,3-LICAM(C) or N¹,N⁵,N¹⁰,N¹⁴-tetrakis(2,3-dihydroxy-4-carboxybenzoyl)-tetraazatetradecane) is a synthetic linear tetracatecholate ligand specifically engineered for the sequestration and removal of tetravalent actinides such as plutonium(IV) [1][2]. Its structure incorporates a pre-organized polyamine backbone that presents four catecholamide binding units, creating a high-affinity coordination cavity for Pu(IV) [2]. Unlike the clinically approved chelator DTPA, which is a non-specific polyaminocarboxylate, Licam-C was designed with thermodynamic parameters optimized for Pu(IV) complexation, resulting in formation constants that are orders of magnitude greater [2].

Why DTPA or Other Generic Chelators Cannot Substitute for Licam-C in Actinide Research


In-class substitution of Licam-C with standard chelators such as DTPA is not scientifically valid due to profound differences in metal-binding thermodynamics, tissue distribution, and clearance routes. Licam-C exhibits a formation constant with Pu(IV) that is orders of magnitude greater than that of Pu-DTPA [1], and it demonstrates 100-fold greater efficiency at removing Pu from transferrin in vitro [1]. However, this enhanced affinity is accompanied by a distinct in vivo profile: Licam-C promotes approximately 10% of net Pu excretion via the fecal route, whereas DTPA-mediated excretion is almost exclusively urinary (>99%) [2]. These divergent properties—stemming from Licam-C's greater hydrophobicity and renal handling—mean that experimental outcomes are ligand-specific and cannot be extrapolated from DTPA data.

Quantitative Comparative Evidence for Licam-C Differentiation Against DTPA, DFOA, and LICAM(S)


In Vitro Pu Removal from Transferrin: Licam-C Exhibits 100-Fold Greater Efficiency than CaNa₃-DTPA

In a direct in vitro assay measuring the removal of Pu(IV) from transferrin, Licam-C (3,4,3-LICAM(C)) demonstrated 100-fold greater efficiency compared to the clinically approved chelator CaNa₃-DTPA [1]. This pronounced difference reflects the ligand's design optimization for Pu(IV) coordination geometry.

Actinide Decorporation Plutonium Chelation In Vitro Binding Assay

In Vivo Pu Decorporation Efficacy: Licam-C Achieves Comparable Total Pu Removal to DTPA but with Distinct Route of Excretion

In beagle dogs administered 30 μmole/kg of ligand 30 minutes post Pu(IV) citrate injection, Licam-C alone reduced 7-day Pu retention to 12% of the injected dose, which was equivalent to the combination of LICAM(S) plus DTPA (12%) and superior to DTPA alone (30%) [1]. Importantly, ~10% of net Pu excretion promoted by Licam-C was via the fecal route, whereas DTPA and LICAM(S) promoted >99% urinary excretion [1]. In mice, 24-hour Pu retention after Licam-C was 14% vs. 91% for untreated controls [1].

In Vivo Decorporation Plutonium Excretion Comparative Efficacy

Comparative Potency for Bone Pu Removal: 1 μmol/kg Licam-C Matches Efficacy of 30 μmol/kg DTPA

In a cross-study comparison of rodent models, Licam-C demonstrated substantially greater potency for removing Pu from bone than DTPA. At a dose of 1 μmol/kg, Licam-C was as effective as 30 μmol/kg DTPA for reducing bone Pu burden [1]. When treatment was initiated early, Licam-C's effect on bone Pu was greater than that of DTPA even at equivalent dosing [1].

Bone Decorporation Dose-Response Plutonium Chelation

Organ-Specific Pu Removal: Licam(C) Superior for Liver, LICAM(S) Superior for Skeleton

Direct comparative studies in beagles and mice revealed that Licam(C) and its sulfonated analog LICAM(S) exhibit distinct tissue selectivity profiles. Licam(C) was more effective at removing Pu from the liver, whereas LICAM(S) was more effective in the skeleton [1]. This differential tissue distribution correlates with the ligands' physicochemical properties: Licam(C) is less hydrophilic and less acidic than LICAM(S), which reduces its ability to chelate Fe(III) at tubular urine pH and allows diversion of some ligand to the GI tract [1].

Tissue-Specific Decorporation Liver Skeleton Ligand Comparison

Relative Efficacy vs. DFOA: Licam-C Demonstrates Superiority for Pu Decorporation at Clinically Relevant Doses

When compared head-to-head against desferrioxamine (DFOA, a clinically approved iron chelator), Licam-C demonstrated superior efficacy for Pu decorporation. At the clinically used DTPA dose of 30 μmol/kg body weight, Licam-C was superior to DFOA for removing ²³⁸Pu [1]. This establishes Licam-C as the more effective choice among the two for actinide-focused research applications.

Desferrioxamine Comparison Plutonium Actinide Chelation

In Vitro Pu Mobilization from Bone Mineral: Licam-C Removes 6.2% of Bound Pu vs. 0.086% for DTPA

In a comparative in vitro assay measuring the removal of Pu bound to bone mineral, Licam-C (3,4,3-LICAM(C)) at 100 μM concentration achieved 6.2% unbound Pu after 24-48 hours of contact, whereas ZnNa₃-DTPA at the same concentration removed only 0.086% [1]. This represents an approximately 72-fold greater mobilization of bone-bound Pu by Licam-C. Among the tested ligands, the sulfonated analog 3,4,3-LICAM(S) was most effective (54% unbound), highlighting that Licam-C occupies an intermediate efficacy tier while substantially outperforming DTPA [1].

Bone Mineral Binding In Vitro Decorporation Plutonium

Optimal Research and Industrial Application Scenarios for Licam-C Based on Quantitative Evidence


Liver-Targeted Plutonium Decorporation Studies

Licam-C is the ligand of choice for research protocols requiring preferential reduction of hepatic plutonium burden. As demonstrated in direct comparative studies with LICAM(S), Licam-C exhibits superior efficacy for removing Pu from the liver [1]. This tissue selectivity, attributed to the ligand's moderate lipophilicity and distinct metabolic fate, makes Licam-C uniquely suited for investigations of hepatobiliary actinide clearance mechanisms and for modeling decorporation strategies following internal contamination where liver deposition is predominant.

Mechanistic Studies of Enterohepatic Actinide Excretion

Investigators studying the enterohepatic circulation and fecal excretion pathways of actinides should prioritize Licam-C. Unlike DTPA and LICAM(S), which promote nearly exclusive urinary excretion (>99% of net Pu excretion), Licam-C diverts approximately 10% of net Pu excretion to the fecal route [1]. This unique property enables research into biliary clearance mechanisms and the potential for interrupting enterohepatic recirculation of actinides, a dimension of decorporation biology inaccessible with standard hydrophilic chelators.

High-Potency, Low-Dose Bone Pu Chelation Experiments

For studies requiring efficient skeletal plutonium decorporation with minimal ligand mass, Licam-C offers a substantial potency advantage. Cross-study data indicate that 1 μmol/kg of Licam-C achieves bone Pu removal efficacy comparable to 30 μmol/kg of DTPA [1]. This ~30-fold potency differential supports experimental designs where reduced ligand burden is desirable—such as in chronic dosing regimens, combination therapy investigations, or studies in small animal models where injection volume or ligand toxicity is a limiting factor.

In Vitro Actinide-Protein Competition and Bone Mineral Mobilization Assays

Licam-C is a critical reagent for in vitro studies examining the thermodynamic and kinetic parameters of actinide chelation under physiologically relevant conditions. It demonstrates 100-fold greater efficiency than CaNa₃-DTPA for stripping Pu from transferrin [2], and it mobilizes 6.2% of bone-bound Pu versus only 0.086% for DTPA [3]. These quantitative performance metrics establish Licam-C as an essential comparator and positive control for screening next-generation decorporation agents, validating computational binding models, and calibrating assays that require a well-characterized, high-affinity actinide chelator.

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